molecular formula C8H15NO4 B13778630 Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-

Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-

Cat. No.: B13778630
M. Wt: 189.21 g/mol
InChI Key: KJFMWZCEHSQWQV-UHFFFAOYSA-N
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Description

Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- is a chemical compound with the molecular formula C8H15NO4 It is characterized by the presence of an acetamide group attached to a cyclopentane ring that has multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- typically involves the reaction of cyclopentane derivatives with acetamide under specific conditions. One common method includes the use of protecting groups to selectively introduce hydroxyl groups at desired positions on the cyclopentane ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclopentane ring allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. The acetamide group can also participate in interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclohexyl]-: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclobutyl]-: Similar structure but with a cyclobutane ring.

    Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cycloheptyl]-: Similar structure but with a cycloheptane ring.

Uniqueness

The uniqueness of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- lies in its specific ring size and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-4(11)9-6-2-5(3-10)7(12)8(6)13/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFMWZCEHSQWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C(C1O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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